4-Fluoroquinoline-2-carboxylic acid chemical structure and physicochemical properties
4-Fluoroquinoline-2-carboxylic acid chemical structure and physicochemical properties
An In-depth Technical Guide to 4-Fluoroquinoline-2-carboxylic Acid: Structure, Properties, and Applications
Introduction
4-Fluoroquinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core. This scaffold is fundamental to a wide array of biologically active molecules and pharmaceutical drugs. The structure is characterized by a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, which are critical for its chemical reactivity and interaction with biological targets. Quinolone derivatives, particularly fluoroquinolones, have garnered significant attention from researchers due to their broad spectrum of pharmaceutical applications, including antibacterial, antiviral, and anticancer activities.[1][2]
This guide provides a comprehensive overview of 4-Fluoroquinoline-2-carboxylic acid, detailing its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in the fields of medicinal chemistry and drug development. The insights are tailored for researchers, scientists, and professionals engaged in these areas.
Chemical Structure and Identification
The molecular architecture of 4-Fluoroquinoline-2-carboxylic acid is built upon a quinoline bicyclic system. The placement of the electron-withdrawing fluorine and carboxylic acid groups significantly influences the molecule's electronic properties and reactivity.
Molecular Structure
The structure consists of a benzene ring fused to a pyridine ring, with substituents at positions 2 and 4.
Caption: Chemical structure of 4-Fluoroquinoline-2-carboxylic acid.
Key Identifiers
Precise identification of chemical compounds is crucial for research and regulatory purposes. While data for the specific 4-fluoro isomer is sparse, identifiers for closely related isomers like 6-fluoro and 8-fluoroquinoline-2-carboxylic acid are well-documented. The following table provides key identifiers, with data for the 4-fluoro isomer inferred from its structure.
| Identifier | Value | Source |
| IUPAC Name | 4-Fluoroquinoline-2-carboxylic acid | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₀H₆FNO₂ | [3][4] |
| Molecular Weight | 191.16 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=C2C(=O)O)F | - |
| InChI Key | Inferred from structure | - |
Note: Data for isomers such as 6-Fluoroquinoline-2-carboxylic acid (CAS: 86324-51-8) and 8-Fluoroquinoline-2-carboxylic acid (CAS: 914208-13-2) are available.[3][4]
Physicochemical Properties
The physical and chemical properties of 4-Fluoroquinoline-2-carboxylic acid dictate its behavior in various chemical and biological systems, influencing factors like solubility, absorption, and distribution.
| Property | Value | Notes |
| Physical State | Solid powder | [4][5] |
| Appearance | Likely a white to yellow or dark yellow crystalline solid | [5] |
| Melting Point | Not available. Isomers have melting points >200°C. | - |
| Solubility | Generally low in water, but solubility increases in alkaline solutions due to salt formation. Soluble in organic solvents like DMSO. | [5][6] |
| pKa | The carboxylic acid group typically has a pKa in the range of 2-4. The quinoline nitrogen is weakly basic. | - |
| XLogP3 | 2.2 | [3] |
The introduction of a carboxylic acid group generally enhances water solubility, especially at physiological pH where it can be ionized.[7]
Spectral Data and Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 4-Fluoroquinoline-2-carboxylic acid.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid will appear around 2500-3300 cm⁻¹.[8] A sharp C=O stretch for the carboxylic acid will be present around 1710 cm⁻¹, and another for the quinolone system around 1620 cm⁻¹.[8][9] The C-F bond will exhibit a strong absorption band in the 1000-1100 cm⁻¹ region.[10][11]
-
¹H NMR Spectroscopy : The carboxylic acid proton (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[8] The aromatic protons on the quinoline ring will resonate in the 7-9 ppm region, with their specific shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[8]
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.16 m/z).
Synthesis Methodologies
The synthesis of quinoline-carboxylic acids often involves cyclocondensation reactions. A common approach is the Conrad-Limpach synthesis or related methods, which construct the quinoline ring from anilines and β-ketoesters. For fluorinated derivatives, a fluorinated aniline is a typical starting material.
General Synthesis Workflow
A plausible synthetic route involves the condensation of a fluoroaniline with an appropriate dicarbonyl compound to form an enamine, followed by thermal cyclization to build the quinolone core, and subsequent functional group manipulations if necessary.
Caption: Generalized synthesis workflow for quinoline-carboxylic acids.
Example Protocol: Synthesis of a Fluoroquinoline Carboxylic Acid Derivative
-
Step 1: Condensation: An equimolar mixture of a suitable fluoroaniline and a benzoyl acetanilide derivative is refluxed in a high-boiling solvent such as dimethylformamide (DMF) or Dowtherm A for several hours.[12]
-
Step 2: Cyclization: The reaction mixture is heated to a high temperature (often >200°C) to induce cyclization and form the quinolone ring system.
-
Step 3: Work-up and Isolation: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent like ethanol or THF to yield the target compound.[12]
-
Step 4: Hydrolysis (if starting from an ester): If the cyclization yields an ester, it is hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).[14]
Applications in Research and Drug Development
The quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of a fluorine atom often enhances metabolic stability and binding affinity.
-
Antibacterial Agents : The most well-known application of this scaffold is in the development of fluoroquinolone antibiotics. These drugs, such as ciprofloxacin and norfloxacin, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The carboxylic acid at position 3 (in most commercial antibiotics) and the carbonyl at position 4 are crucial for this activity. Chemical modifications at other positions, including the incorporation of fluorine, modulate the potency, spectrum of activity, and pharmacokinetic properties.[2]
-
Antiviral Activity : Recent research has identified 4-quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Since viruses rely on the host cell's machinery for replication, inhibiting DHODH depletes the pyrimidine pool and effectively halts viral proliferation. This provides a broad-spectrum antiviral strategy that is less susceptible to the development of viral resistance.
-
Other Therapeutic Areas : The versatility of the quinolone core has led to its exploration in other areas, including as anticancer, antifungal, and anti-inflammatory agents.[1] The ability to readily modify the scaffold allows for the fine-tuning of its properties to target a wide range of enzymes and receptors.
Safety and Handling
Based on safety data for related quinolone carboxylic acids, 4-Fluoroquinoline-2-carboxylic acid should be handled with appropriate precautions.
-
Hazard Identification : The compound is classified as an irritant.
-
Recommended Precautions :
-
Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[5][15][16]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][15]
-
Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[15]
-
Skin and Body Protection : Wear a lab coat or other protective clothing.[5][15]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[15]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]
-
Conclusion
4-Fluoroquinoline-2-carboxylic acid represents a valuable and versatile chemical entity within the field of medicinal chemistry. Its rigid, aromatic core, combined with the key functional groups of a fluorine atom and a carboxylic acid, provides a robust scaffold for the design of novel therapeutic agents. While its most prominent role has been as a foundational element for fluoroquinolone antibiotics, ongoing research continues to uncover its potential in developing new antiviral drugs and other targeted therapies. A thorough understanding of its synthesis, properties, and biological activities is essential for scientists aiming to leverage this privileged structure in future drug discovery efforts.
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Makki, S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2, 49-55.
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Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 409-413.
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Tsurumaki, E., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 48(8), 2894-2904.
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
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Dimitroff, M., et al. (2004). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 47(20), 4849-4852.
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Shadique, M. A., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11.
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